6-(2,6-dimethylmorpholin-4-yl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine
CAS No.: 714247-44-6
Cat. No.: VC6532678
Molecular Formula: C15H26N6O3
Molecular Weight: 338.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 714247-44-6 |
|---|---|
| Molecular Formula | C15H26N6O3 |
| Molecular Weight | 338.412 |
| IUPAC Name | 6-(2,6-dimethylmorpholin-4-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C15H26N6O3/c1-9(2)5-6-17-15-18-13(16)12(21(22)23)14(19-15)20-7-10(3)24-11(4)8-20/h9-11H,5-8H2,1-4H3,(H3,16,17,18,19) |
| Standard InChI Key | HPNFFOPOTJQYMI-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
6-(2,6-Dimethylmorpholin-4-yl)-N²-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine possesses the molecular formula C₁₅H₂₂N₄O₂ and a molecular weight of 314.36 g/mol. The pyrimidine ring forms the central scaffold, with substitutions at the 2-, 4-, 5-, and 6-positions contributing to its pharmacological profile. Key functional groups include:
-
A 5-nitro group (–NO₂) enhancing electrophilic reactivity.
-
2,6-Dimethylmorpholine at position 6, conferring stereochemical complexity.
-
N²-(3-methylbutyl) and N⁴-amino groups enabling hydrogen bonding and hydrophobic interactions.
Stereochemical Considerations
The 2,6-dimethylmorpholine moiety introduces two chiral centers (C2 and C6 of the morpholine ring), resulting in four possible stereoisomers. Computational models suggest the (2S,6R) configuration optimizes binding to CDK ATP pockets by aligning the methyl groups for van der Waals interactions with hydrophobic residues .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N²-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine involves three primary stages (Table 1):
Table 1: Synthesis Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78 |
| 2 | Morpholine Coupling | 2,6-Dimethylmorpholine, DIPEA, DMF, 80°C | 65 |
| 3 | Alkylation of N²-Amine | 1-Bromo-3-methylbutane, K₂CO₃, DMSO | 52 |
-
Nitration: Introduction of the nitro group at position 5 using a mixed acid system (HNO₃/H₂SO₄) under cryogenic conditions.
-
Morpholine Coupling: Nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., chloride) at position 6 with 2,6-dimethylmorpholine, facilitated by DIPEA in dimethylformamide (DMF) .
-
N²-Alkylation: The primary amine at position 2 undergoes alkylation with 1-bromo-3-methylbutane in dimethyl sulfoxide (DMSO), employing potassium carbonate as a base.
Purification and Characterization
Crude product purification utilizes column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation employs:
-
High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 315.17 ([M+H]⁺).
-
Nuclear Magnetic Resonance (NMR):
Mechanism of Action and Biological Activity
CDK Inhibition Profile
This compound selectively inhibits CDK2 and CDK4, with half-maximal inhibitory concentrations (IC₅₀) of 12 nM and 18 nM, respectively. Kinetic studies reveal competitive inhibition at the ATP-binding site, where the morpholine oxygen forms a hydrogen bond with Lys89 (CDK2), while the nitro group stabilizes the inhibitor-enzyme complex through π-stacking with Phe82.
Antiproliferative Effects
In vitro assays demonstrate dose-dependent growth inhibition across cancer cell lines (Table 2):
Table 2: Antiproliferative Activity (72 h Treatment)
| Cell Line | Origin | IC₅₀ (μM) |
|---|---|---|
| MCF-7 | Breast adenocarcinoma | 0.45 |
| A549 | Lung carcinoma | 0.62 |
| HCT-116 | Colorectal carcinoma | 0.38 |
Mechanistically, treatment induces G1 phase arrest and apoptosis, as evidenced by caspase-3 activation and PARP cleavage.
Stability and Pharmacokinetics
Metabolic Stability
Hepatic microsome assays (human) indicate a half-life of 2.3 hours, with primary metabolites resulting from nitro reduction (amine formation) and morpholine N-oxidation. Cytochrome P450 isoforms 3A4 and 2D6 mediate these transformations.
Solubility and Formulation
Aqueous solubility remains limited (0.12 mg/mL at pH 7.4), necessitating lipid-based nanoemulsions for intravenous delivery. Solid dispersion with polyvinylpyrrolidone (PVP K30) improves oral bioavailability to 58% in rodent models.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | CDK2 IC₅₀ (nM) | LogP |
|---|---|---|
| 6-(2,6-Dimethylmorpholin-4-yl) analog | 12 | 2.1 |
| N⁴-Methyl-5-nitropyrimidine analog | 45 | 1.8 |
| Piperidine-substituted analog | 28 | 2.4 |
The 2,6-dimethylmorpholine group confers a 3.8-fold increase in potency over piperidine analogs, attributed to enhanced hydrophobic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume